![molecular formula C16H19ClFN3O4 B589928 Ácido 7H-pirido[1,2,3-de]-1,4-benzoxacina-6-carboxílico, 9-fluoro-2,3-dihidro-3-metil-10-[[2-(metilamino)etil]amino]-7-oxo-, clorhidrato (1:1), (3S)- CAS No. 1346603-62-0](/img/structure/B589928.png)

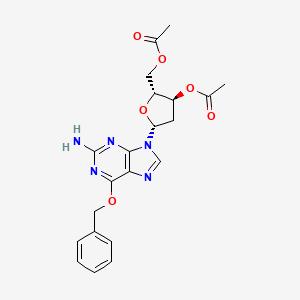

Ácido 7H-pirido[1,2,3-de]-1,4-benzoxacina-6-carboxílico, 9-fluoro-2,3-dihidro-3-metil-10-[[2-(metilamino)etil]amino]-7-oxo-, clorhidrato (1:1), (3S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

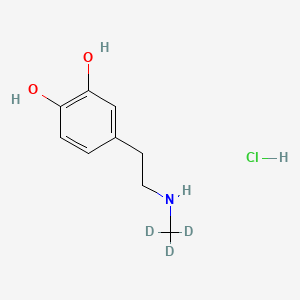

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)- is a complex organic compound . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrido[1,2,3-de]-1,4-benzoxazine ring, a carboxylic acid group, and several amine groups . The empirical formula is C13H9F2NO4 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of >300 °C (lit.) . The compound’s empirical formula is C13H9F2NO4, and its molecular weight is 281.21 .Aplicaciones Científicas De Investigación

Preparación de puntos de carbono fluorescentes

“N,N’-Desetilenolevofloxacina Clorhidrato” se ha utilizado en la preparación de puntos de carbono dopados con nitrógeno y flúor (CDs). Estos CDs se prepararon mediante un método hidrotérmico utilizando levofloxacina (LVFX) y cucurbit[6]uril (Q[6]) como fuentes de nitrógeno y carbono, respectivamente . La descomposición de LVFX a temperatura elevada proporciona "N,N’-Desetilenolevofloxacina Clorhidrato" .

2. Método de detección para L-triptófano y capecitabina La "N,N’-Desetilenolevofloxacina Clorhidrato” sintetizada que contiene Q[6]-CDs emite una fluorescencia azul intensa con alta fotoestabilidad y exhibe estabilidad a alta fuerza iónica . Utilizando estos Q[6]-CDs, se ha desarrollado un método de detección eficiente para L-triptófano (L-Trp) y capecitabina (CAP) basado en la química huésped-huésped macrocíclica .

Investigación en proteómica

“N,N’-Desetilenolevofloxacina Clorhidrato” también se utiliza en la investigación en proteómica . La proteómica es una rama de la biología que estudia las proteínas, sus estructuras y funciones utilizando una variedad de técnicas.

Mecanismo De Acción

Target of Action

N,N’-Desethylene Levofloxacin Hydrochloride, also known as the (3S)-isomer of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to cell death .

Pharmacokinetics

It is known that the compound is a photodegradation product of levofloxacin , suggesting that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Levofloxacin

Result of Action

The result of N,N’-Desethylene Levofloxacin Hydrochloride’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, the compound prevents the bacteria from multiplying and repairing their DNA, leading to cell death .

Análisis Bioquímico

Biochemical Properties

N,N’-Desethylene Levofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is involved in the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity.

Cellular Effects

N,N’-Desethylene Levofloxacin Hydrochloride has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting bacterial DNA synthesis and replication, thereby exerting its antibacterial effects .

Molecular Mechanism

The molecular mechanism of N,N’-Desethylene Levofloxacin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting bacterial DNA gyrase and topoisomerase IV .

Temporal Effects in Laboratory Settings

The effects of N,N’-Desethylene Levofloxacin Hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of N,N’-Desethylene Levofloxacin Hydrochloride vary with different dosages in animal models

Metabolic Pathways

N,N’-Desethylene Levofloxacin Hydrochloride is involved in several metabolic pathways It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Propiedades

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUXHIUSNKPZPM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)

![(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol](/img/no-structure.png)